4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile is an organic compound with a unique structure that includes a nitrile group, a propargyl ether, and a methyl-substituted pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile typically involves the reaction of 4-methylpentanenitrile with propargyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The propargyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The propargyl ether can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Azides or thioethers.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the propargyl ether can participate in click chemistry reactions, enabling the covalent modification of biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure with a methoxy group instead of a nitrile group.
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Contains a triazole ring instead of a nitrile group.
Prop-2-yn-1-yl 4-methylbenzenesulfonate: Similar propargyl ether group but with a sulfonate ester.
Uniqueness
4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile is unique due to the presence of both a nitrile group and a propargyl ether, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
64349-98-0 |
---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
4-methyl-2-prop-2-ynoxypentanenitrile |
InChI |
InChI=1S/C9H13NO/c1-4-5-11-9(7-10)6-8(2)3/h1,8-9H,5-6H2,2-3H3 |
InChI-Schlüssel |
SPGMHWXEBRTFKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C#N)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.